1-Ethoxyisoquinoline-3-carboxylic acid

Descripción general

Descripción

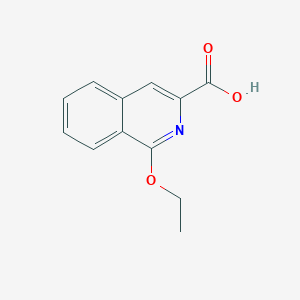

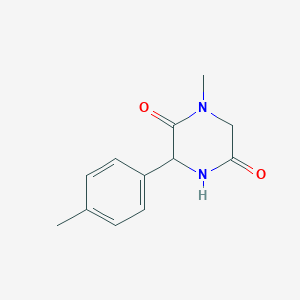

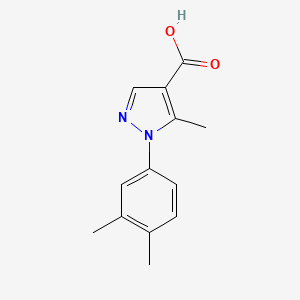

1-Ethoxyisoquinoline-3-carboxylic acid is an organic compound with the CAS Number: 1094758-39-0 . It has a molecular weight of 217.22 and its IUPAC name is 1-ethoxy-3-isoquinolinecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO3/c1-2-16-11-9-6-4-3-5-8(9)7-10(13-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación

Complexation and Interaction with Metal Ions

- Metal Ion Complexation : Research indicates that congeners of antibacterial drugs like nalidixic acid and oxolinic acid, which include compounds structurally related to 1-Ethoxyisoquinoline-3-carboxylic acid, have been studied for their ability to form complexes with metal ions like copper(II) and magnesium(II). This suggests potential applications in understanding the mechanism of action of such compounds, particularly in the context of antibacterial activity (Bailey et al., 1984).

Synthesis and Biological Evaluation

PPARγ Agonists Synthesis : 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, closely related to this compound, have been synthesized and evaluated for their potential as PPARγ agonists, indicating possible applications in diabetes treatment (Azukizawa et al., 2008).

Lead Compounds for Anti-Diabetic Drugs : Some derivatives of tetrahydroisoquinoline-3-carboxylic acid demonstrate PPARγ and PPARα agonist activities along with protein-tyrosine phosphatase 1B inhibitory activities. These compounds could serve as lead compounds for developing new types of anti-diabetic drugs with triple actions (Otake et al., 2012).

Analytical and Chemical Studies

Mass Spectrometric Study : A study on bisubstituted isoquinolines, related to this compound, in the context of mass spectrometry has shown unique gas-phase formations of carboxylic acids. This could be valuable for characterizing structurally related compounds or metabolic products in various fields, including clinical, forensic, or doping control analysis (Thevis et al., 2008).

Thermal Decomposition Study : Quantum chemical calculations have been used to study the production of ethylene from ethoxyisoquinoline, including 1-EisoQ. This type of research provides insights into the stability and decomposition kinetics of such compounds, which is important for understanding their behavior under different conditions (El-Demerdash et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 1-Ethoxyisoquinoline-3-carboxylic acid (IQ3CA) are various plant bacteria, including Ralstonia solanacearum (Rs) , Acidovorax citrulli (Ac) , X. oryzae pv. oryzicola (Xoc) , X. campestris pv. campestris (Xcc) , P. carotovorum subsp. carotovorum (Pcc) , and X. fragariae (Xf) . These bacteria are responsible for several plant diseases that significantly impact crop yield and quality .

Mode of Action

IQ3CA interacts with its bacterial targets, leading to significant morphological changes. Scanning electron microscopy observations revealed that treatment of Ac cells with IQ3CA resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity .

Biochemical Pathways

IQ3CA affects the motility and exopolysaccharides production of Ac, and it prevents biofilm formation . These biochemical changes disrupt the normal functioning of the bacteria, thereby inhibiting their ability to cause disease.

Pharmacokinetics

Its molecular weight is 21722 , which may influence its bioavailability and distribution within the organism.

Result of Action

The result of IQ3CA’s action is significant antibacterial activity against its targets. It demonstrated an efficacy of 68.56% at 200 μg/mL against Ac, which was not significantly different from that of the positive control kasugamycin (72.48%) and was superior to that of the positive control thiosen copper (64.62%) .

Action Environment

The action, efficacy, and stability of IQ3CA can be influenced by various environmental factors. It’s important to note that the development of innovative and environmentally sustainable bactericides like IQ3CA is crucial due to the rise of bactericide-resistant strains and the adverse effects of environmental contamination and jeopardized food safety .

Propiedades

IUPAC Name |

1-ethoxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-9-6-4-3-5-8(9)7-10(13-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCBUGHWLNITDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1419936.png)

![3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B1419944.png)

![3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419946.png)

![7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419947.png)

![N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)-phenyl]-3-piperidinecarboxamide](/img/structure/B1419951.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride](/img/structure/B1419956.png)